REACTION_CXSMILES
|
C([SiH](C(C)C)C(C)C)(C)C.[F:11][C:12]([F:35])([C:16]([F:34])([F:33])[C:17]([F:32])([F:31])[C:18]([F:30])([F:29])[C:19]([F:28])([F:27])[C:20]([F:26])([F:25])[C:21]([F:24])([F:23])[F:22])[C:13](Cl)=[O:14].[SiH4]>[Pd]>[C:12]([CH:13]=[O:14])([C:16]([C:17]([C:18]([C:19]([C:20]([C:21]([F:22])([F:23])[F:24])([F:25])[F:26])([F:28])[F:27])([F:30])[F:29])([F:32])[F:31])([F:34])[F:33])([F:35])[F:11]
|
Name
|
|
Quantity
|
3.32 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)[SiH](C(C)C)C(C)C
|
Name
|
|
Quantity
|
7.9 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)Cl)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F
|
Name
|
aldehyde acid chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.26 mL
|
Type
|
reactant
|
Smiles
|
[SiH4]
|
Name
|
Catalyst
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
200 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
petroleum ether
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
CUSTOM
|
Details
|
was then controlled at 25°-27° C. during the exothermic reaction
|
Type
|
WAIT
|
Details
|
was continued for 1 hr
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
Vacuum transfer gave liquid which
|
Type
|
TEMPERATURE
|
Details
|
was chilled at -25° C
|
Type
|
TEMPERATURE
|
Details
|
chilled at -25° C.
|
Type
|
CUSTOM
|
Details
|
separated again
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(F)(F)(C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.48 g | |
YIELD: CALCULATEDPERCENTYIELD | 89.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |